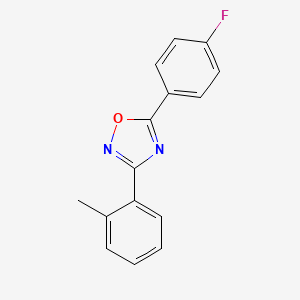![molecular formula C14H19NO3 B5817694 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate, also known as EPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPCA is a member of the phenylacetate family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been shown to inhibit the activation of the MAPK and NF-kB signaling pathways, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been shown to reduce the expression of various genes that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been found to be relatively non-toxic, which makes it a good candidate for further development as a therapeutic agent. However, one limitation of using 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for research on 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate. One area of interest is the development of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery method for 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate, as well as its safety and efficacy in clinical trials. Additionally, more research is needed to fully understand the mechanism of action of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate and its potential interactions with other cellular processes. Finally, future studies could explore the use of 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate in combination with other drugs or therapies to enhance its effectiveness.
Méthodes De Synthèse
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate can be synthesized using a multistep process that involves the reaction of 2-nitrobenzoyl chloride with 1-ethylpropylamine, followed by reduction of the resulting nitro compound to the corresponding amine. The final step involves the reaction of the amine with acetic anhydride to produce 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate.
Applications De Recherche Scientifique
2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate has also been found to have antiviral activity against the herpes simplex virus.
Propriétés
IUPAC Name |
[2-(pentan-3-ylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-11(5-2)15-14(17)12-8-6-7-9-13(12)18-10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYERKJSBRJJVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B5817611.png)
![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)



![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)
![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)
![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)


![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)